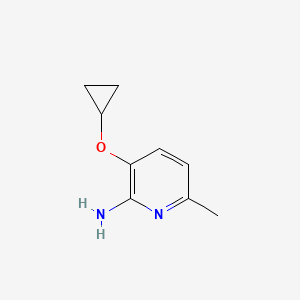
3-Cyclopropoxy-6-methylpyridin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-6-methylpyridin-2-amine is a chemical compound with the molecular formula C9H12N2O It is a derivative of pyridine, featuring a cyclopropoxy group at the 3-position and a methyl group at the 6-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-6-methylpyridin-2-amine typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . For this compound, the starting materials are usually 5-bromo-2-methylpyridin-3-amine and cyclopropylboronic acid. The reaction is carried out under mild conditions, often in the presence of a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale Suzuki-Miyaura coupling reactions can be applied. These methods typically involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of recyclable palladium catalysts and environmentally benign solvents is also emphasized to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclopropoxy-6-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the cyclopropoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized pyridine derivatives .
Applications De Recherche Scientifique
3-Cyclopropoxy-6-methylpyridin-2-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials and as a precursor in the synthesis of agrochemicals
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-6-methylpyridin-2-amine involves its interaction with specific molecular targets. While detailed studies are limited, it is believed that the compound can interact with enzymes and receptors in biological systems, potentially modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may influence signaling pathways involved in inflammation and microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-6-methylpyridine: This compound is structurally similar but lacks the cyclopropoxy group.
3-Cyclopropoxy-2-methylpyridine: Similar to 3-Cyclopropoxy-6-methylpyridin-2-amine but with the methyl group at the 2-position.
Uniqueness
This compound is unique due to the presence of both the cyclopropoxy and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C9H12N2O |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
3-cyclopropyloxy-6-methylpyridin-2-amine |
InChI |
InChI=1S/C9H12N2O/c1-6-2-5-8(9(10)11-6)12-7-3-4-7/h2,5,7H,3-4H2,1H3,(H2,10,11) |
Clé InChI |
WTVXKPVMKIIOJS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(C=C1)OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















